molecular formula C10H9NO4 B8513594 [3-(2-nitroethenyl)phenyl] acetate

[3-(2-nitroethenyl)phenyl] acetate

Cat. No. B8513594
M. Wt: 207.18 g/mol
InChI Key: BBSUWGYHOQWQEX-UHFFFAOYSA-N
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Patent
US07745438B2

Procedure details

Add 3-(1-hydroxy-2-nitroethyl)-phenol (22.3 g, 121.8 mmol), 18-Crown-6 (3.3 g, 12.5 mmol), potassium fluoride (spray-dried) (7.1 g, 141 mmol) to acetic anhydride (115 mL, 1.218 mol). Stir for 1 hour. Cool in an ice bath and pour into ice water (400 mL) and stir for 15 minutes. Decant and extract the aqueous with ethyl acetate (twice). Combine extracts with the solid, wash with water (twice), saturated aqueous sodium chloride (twice), dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 25:75 hexanes:dichloromethane to 100% dichloromethane) to give the desired compound as an orange oil (25.56 g, 91%).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
O[CH:2]([C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1)[CH2:3][N+:4]([O-:6])=[O:5].[CH2:14]1OCCOCCOCCOCCOCC[O:16][CH2:15]1.[F-].[K+].C(OC(=O)C)(=O)C>>[N+:4]([CH:3]=[CH:2][C:7]1[CH:8]=[C:9]([O:13][C:15](=[O:16])[CH3:14])[CH:10]=[CH:11][CH:12]=1)([O-:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
OC(C[N+](=O)[O-])C=1C=C(C=CC1)O
Name
Quantity
3.3 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
7.1 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
115 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
400 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
STIRRING
Type
STIRRING
Details
stir for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Decant
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous with ethyl acetate (twice)
WASH
Type
WASH
Details
Combine extracts with the solid, wash with water (twice), saturated aqueous sodium chloride (twice),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 25:75 hexanes:dichloromethane to 100% dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=CC=1C=C(C=CC1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.56 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 987%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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